molecular formula C16H22N2O5 B11616075 Ethyl 4-(3,4-dimethoxybenzoyl)piperazine-1-carboxylate

Ethyl 4-(3,4-dimethoxybenzoyl)piperazine-1-carboxylate

Cat. No.: B11616075
M. Wt: 322.36 g/mol
InChI Key: IBKMWPLCFWCYMC-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethoxybenzoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound features a piperazine ring substituted with an ethyl ester group and a 3,4-dimethoxybenzoyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dimethoxybenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dimethoxybenzoyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3,4-dimethoxybenzoyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dimethoxybenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2,3,4-Trimethoxybenzyl)piperazine-1-carboxylate: Similar structure with an additional methoxy group.

    Ethyl 4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazine-1-carboxylate: Contains tert-butyl and hydroxy groups instead of methoxy groups.

Uniqueness

Ethyl 4-(3,4-dimethoxybenzoyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxybenzoyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxybenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H22N2O5/c1-4-23-16(20)18-9-7-17(8-10-18)15(19)12-5-6-13(21-2)14(11-12)22-3/h5-6,11H,4,7-10H2,1-3H3

InChI Key

IBKMWPLCFWCYMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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